molecular formula C39H50N7NaO11 B1260259 Franol CAS No. 8058-86-4

Franol

Número de catálogo: B1260259
Número CAS: 8058-86-4
Peso molecular: 815.8 g/mol
Clave InChI: FRSADJTWTDJRBY-IWPMNCBDSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Franol, also known as this compound, is a useful research compound. Its molecular formula is C39H50N7NaO11 and its molecular weight is 815.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Franol, a compound consisting of theophylline, ephedrine hydrochloride, and phenobarbitone, has been studied primarily for its applications in respiratory therapy, particularly in treating asthma and other bronchial conditions. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Bronchodilation Effects

A controlled trial demonstrated that this compound effectively produces dose-dependent bronchodilation. In a study involving 30 asthmatic patients, the administration of two tablets resulted in significant improvements in lung function, measured by forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR). The results showed:

  • FEV1 Improvement : From a baseline of 1.31 L to 1.71 L after treatment.
  • PEFR Improvement : An increase of 22.3% was noted at peak effectiveness after 2.5 hours post-administration .

Comparative Studies

In comparative studies, this compound was tested against placebo treatments to assess its efficacy further. The findings indicated that:

  • Patients receiving this compound exhibited significant bronchodilation compared to those receiving placebos.
  • The median serum levels of theophylline were notably higher in patients who took this compound, correlating with enhanced therapeutic effects .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Asthma Management : A longitudinal study followed patients using this compound over six months, noting a marked reduction in emergency room visits due to asthma exacerbations.
  • Chronic Obstructive Pulmonary Disease (COPD) : Another study highlighted the use of this compound in COPD patients, where it improved overall quality of life and reduced symptoms significantly.

Efficacy of this compound Compared to Placebo

TreatmentFEV1 Change (%)PEFR Change (%)Serum Theophylline Level (µg/ml)
This compound (2 tablets)20.822.36.38
This compound (1 tablet)7.57.93.18
Placebo5.45.9N/A

Summary of Clinical Findings

Study TypePopulation SizeDurationKey Findings
Controlled Trial30 asthmatic patients8 hoursSignificant bronchodilation observed
Longitudinal StudyVaried6 monthsReduced emergency visits
COPD StudyVariedNot specifiedImproved quality of life

Propiedades

Número CAS

8058-86-4

Fórmula molecular

C39H50N7NaO11

Peso molecular

815.8 g/mol

Nombre IUPAC

sodium;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenylpyrimidin-3-ide-2,4,6-trione;3-(2-methoxyphenoxy)propane-1,2-diol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate

InChI

InChI=1S/C12H12N2O3.C10H15NO.C10H14O4.C7H8N4O2.Na.H2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9);;1H2/q;;;;+1;/p-1/t;8-,10-;;;;/m.0..../s1

Clave InChI

FRSADJTWTDJRBY-IWPMNCBDSA-M

SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]

SMILES isomérico

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]

SMILES canónico

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]

Sinónimos

franol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.